6-Bromo-N-[(4-cyanophenyl)methyl]hexanamide is an organic compound with the molecular formula . It is characterized by the presence of a bromine atom, a cyanophenyl group, and a hexanamide chain, which contributes to its unique chemical properties and potential applications in various fields such as medicinal chemistry and materials science .
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. It is listed under the CAS number 1052148-20-5, indicating its recognition in chemical databases and literature.
6-Bromo-N-[(4-cyanophenyl)methyl]hexanamide falls under the category of organic amides. It is classified as a halogenated amide due to the presence of the bromine atom, which can influence its reactivity and interactions with biological systems.
The synthesis of 6-bromo-N-[(4-cyanophenyl)methyl]hexanamide typically involves several key steps:
The synthetic routes may vary depending on the desired yield and purity. Industrial production often employs optimized methods that include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography to enhance efficiency and product quality.
The molecular structure of 6-bromo-N-[(4-cyanophenyl)methyl]hexanamide features:
This structural arrangement contributes to its unique physical and chemical properties.
The molecular weight of 6-bromo-N-[(4-cyanophenyl)methyl]hexanamide is approximately 305.2 g/mol. Its structural formula can be represented as follows:
6-Bromo-N-[(4-cyanophenyl)methyl]hexanamide can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 6-bromo-N-[(4-cyanophenyl)methyl]hexanamide primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the bromine atom and cyanophenyl group allows it to participate in hydrogen bonding and hydrophobic interactions, facilitating binding to target sites.
Research indicates that compounds similar to 6-bromo-N-[(4-cyanophenyl)methyl]hexanamide may act as kinase inhibitors, which are crucial in regulating various cellular processes including cell division and metabolism .
Relevant analyses often involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structure and purity .
6-Bromo-N-[(4-cyanophenyl)methyl]hexanamide has several applications in scientific research:
The synthesis of 6-bromo-N-[(4-cyanophenyl)methyl]hexanamide (CAS: 1052148-20-5) hinges on the strategic preparation of the bromohexanamide intermediate. This intermediate is typically synthesized via bromination of 6-hydroxyhexanoic acid derivatives or nucleophilic substitution of hexanediol precursors. Key optimization involves controlling reaction temperature (<0°C) during bromination to suppress di-bromide byproducts. The ω-bromohexanoic acid intermediate is activated for subsequent amidation through acid chloride formation using thionyl chloride or oxalyl chloride, achieving >95% conversion efficiency. Alternatively, direct coupling via mixed anhydride methods minimizes epimerization risks. The bromoalkyl chain length (C6) is critical for molecular flexibility, influencing the compound’s conformational stability and binding interactions in downstream applications [2] [3] [6].
Table 1: Physicochemical Properties of 6-Bromo-N-[(4-cyanophenyl)methyl]hexanamide
| Property | Value | Measurement Technique | 
|---|---|---|
| Molecular Formula | C₁₄H₁₇BrN₂O | High-Resolution MS | 
| Molecular Weight | 309.20 g/mol | Calculated | 
| SMILES | C1=CC(=CC=C1CNC(=O)CCCCCBr)C#N | Canonical representation | 
| Predicted CCS (Ų) [M+H]⁺ | 161.9 | Ion Mobility Spectrometry | 
| Purity Specification | >98% | HPLC-UV | 
Regioselective introduction of the (4-cyanophenyl)methylamine moiety requires precise stoichiometric control to avoid N,N-di-alkylation. The primary amine group of 4-(aminomethyl)benzonitrile exhibits enhanced nucleophilicity when reacted under Schotten-Baumann conditions (biphasic water/dichloromethane, pH 10-11). This approach achieves >90% selectivity for mono-acylation, as confirmed by NMR monitoring of the reaction. Solvent screening reveals that polar aprotic solvents like DMF diminish regioselectivity due to uncontrolled nucleophile activation, while ethereal solvents (THF) improve yield to 85-92%. Crucially, the electron-withdrawing cyano group (–C≡N) moderates amine reactivity, necessitating extended reaction times (12-16h) for complete conversion. Purification via silica chromatography isolates the target compound with ≤0.5% residual di-acylated impurities [2] [3] [7].
Amide bond formation between 6-bromohexanoyl chloride and 4-(aminomethyl)benzonitrile employs both classical and catalytic methodologies:
Table 2: Catalytic Systems Performance Comparison
| Catalyst System | Yield (%) | Reaction Time (h) | Byproduct Formation | 
|---|---|---|---|
| DCC/DMAP | 78 | 12 | High (urea precipitates) | 
| HATU/DIPEA | 88 | 6 | Moderate (hydrolysis) | 
| PyBOP/NMM | 94 | 4 | Low (<2%) | 
Microwave-assisted coupling (80°C, 30 min) further enhances efficiency but requires specialized equipment [7] [9].
Sustainable synthesis prioritizes solvent selection, atom economy, and waste reduction:
Table 3: Green Metrics for Production Routes
| Parameter | Batch Process | Flow Chemistry | Biocatalytic Route | 
|---|---|---|---|
| PMI (Process Mass Intensity) | 32 | 19 | 15 | 
| E-Factor | 8.2 | 4.1 | 2.8 | 
| Energy Consumption (kW·h/kg) | 120 | 65 | 40 | 
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 1185071-64-0
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3773-25-9
CAS No.: